molecular formula C19H18N2O3 B4404095 N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydrofuran-2-carboxamide

N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydrofuran-2-carboxamide

Cat. No.: B4404095
M. Wt: 322.4 g/mol
InChI Key: MJBVTZHLBHEKQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydrofuran-2-carboxamide is an organic compound that belongs to the class of benzoxazole derivatives Benzoxazole is an aromatic organic compound with a benzene-fused oxazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydrofuran-2-carboxamide typically involves the reaction of 6-methyl-1,3-benzoxazole with a suitable phenyl derivative under controlled conditions. One common method involves the use of methanol as a solvent and stirring the reaction mixture at room temperature for several hours. The reaction mass is then filtered to obtain the solid product, which is dried and recrystallized using ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydrofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydrofuran-2-carboxamide is unique due to its specific structural features, such as the presence of a tetrahydrofuran ring and a benzoxazole moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-12-7-8-15-17(10-12)24-19(21-15)13-4-2-5-14(11-13)20-18(22)16-6-3-9-23-16/h2,4-5,7-8,10-11,16H,3,6,9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBVTZHLBHEKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydrofuran-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydrofuran-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydrofuran-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydrofuran-2-carboxamide
Reactant of Route 5
N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydrofuran-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydrofuran-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.